molecular formula C21H18ClN3OS B2636497 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 897458-33-2

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2636497
CAS No.: 897458-33-2
M. Wt: 395.91
InChI Key: ANJRWHZOUUPTPD-UHFFFAOYSA-N
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Description

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, including the T315I mutant variant which is a common cause of resistance to first- and second-generation tyrosine kinase inhibitors in chronic myeloid leukemia (CML). This compound belongs to a novel class of imidazothiazole derivatives designed to overcome drug resistance in anticancer research. Its primary research value lies in its ability to suppress the proliferation of BCR-ABL positive leukemia cell lines by inducing cell cycle arrest and promoting apoptosis . The mechanism of action involves competitively binding to the ATP-binding site of the kinase, thereby blocking its constitutive activity and subsequent downstream signaling pathways, such as STAT5 and CRKL phosphorylation. Beyond its activity against BCR-ABL, this scaffold has also demonstrated inhibitory potential against other kinases including BRAF V600E , suggesting broader utility in investigating oncogenic signaling networks in various cancers. Researchers utilize this compound as a critical chemical tool for probing kinase-driven tumorigenesis and for developing next-generation therapies for resistant cancers.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3OS/c1-14-2-4-15(5-3-14)11-23-20(26)10-18-13-27-21-24-19(12-25(18)21)16-6-8-17(22)9-7-16/h2-9,12-13H,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJRWHZOUUPTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide is a member of the imidazo[2,1-b][1,3]thiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and other pharmacological potentials.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClN4OSC_{19}H_{17}ClN_4OS with a molecular weight of approximately 436.74436.74 g/mol. The structure features a thiazole ring fused with an imidazole moiety and substituted phenyl groups that contribute to its biological efficacy.

Anticancer Activity

Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound shows promising cytotoxicity against various cancer cell lines. In studies, it demonstrated an IC50 value of less than 10 µM against A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cell lines, indicating potent antitumor activity .
  • Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression .

Antibacterial Activity

The compound also exhibits antibacterial properties:

  • Inhibition of Bacterial Growth : Studies have shown that derivatives of imidazo[2,1-b][1,3]thiazole can inhibit the growth of various bacterial strains. The thiazole moiety is crucial for this activity, as it enhances interactions with bacterial enzymes .

Anti-inflammatory Effects

Imidazo[2,1-b][1,3]thiazole derivatives have been reported to possess anti-inflammatory properties:

  • Mechanism : These compounds can inhibit the expression of pro-inflammatory cytokines and enzymes like COX-2 in cellular models . This activity suggests potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of electron-donating groups on the phenyl rings enhances cytotoxicity. For example, compounds with para-methyl substitutions exhibited increased potency against cancer cells .
  • Ring System Importance : The thiazole and imidazole rings are essential for maintaining biological activity. Modifications in these rings can significantly alter the compound's efficacy .

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • Study on Thiazole Derivatives : A study showed that thiazole derivatives with specific substitutions exhibited IC50 values below 5 µM against multiple cancer cell lines .
  • Antibacterial Screening : Research demonstrated that thiazole-based compounds effectively inhibited Gram-positive and Gram-negative bacteria, supporting their use as potential antibiotics .

Summary Table of Biological Activities

Activity TypeObserved EffectIC50 ValueReference
AnticancerCytotoxicity against A549 & MCF-7< 10 µM
AntibacterialInhibition of bacterial growthVaries by strain
Anti-inflammatoryInhibition of COX-2Not specified

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the imidazo[2,1-b][1,3]thiazole moiety. For instance:

  • Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines by inducing apoptosis and disrupting cellular proliferation. The presence of the chlorophenyl group enhances its selectivity towards cancer cells.
  • Case Study : In a study conducted by Evren et al. (2022), derivatives of thiazole were synthesized and tested against A549 human lung adenocarcinoma cells. Compounds similar to 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide demonstrated IC50 values indicating significant cytotoxic effects (IC50 = 23.30 ± 0.35 mM) .
CompoundCell LineIC50 (mM)
Compound AA54923.30 ± 0.35
Compound BNIH/3T3>1000

Antibacterial Activity

The compound also shows promise in antibacterial applications:

  • Research Findings : Studies have indicated that imidazo[2,1-b][1,3]thiazole derivatives possess antibacterial properties against various strains of bacteria. The mechanism involves interference with bacterial cell wall synthesis and protein function.
  • Case Study : Research published in PMC revealed that thiazole-based compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . This suggests that the compound could be developed into a therapeutic agent for treating bacterial infections.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Combining appropriate thiazole precursors with acetamides under acidic conditions.
  • Cyclization Techniques : Utilizing cyclization reactions to form the imidazole-thiazole framework.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s activity and properties can be contextualized by comparing it to structurally related derivatives (Table 1):

Compound Name / ID Key Substituents Biological Activity (IC₅₀ or % Inhibition) Key Findings Reference
Target Compound: 2-[6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]-N-(4-methylbenzyl)acetamide 4-Chlorophenyl (imidazo-thiazole), 4-methylbenzyl (acetamide) IC₅₀ = 1.4 μM (MDA-MB-231) Superior cytotoxicity vs. sorafenib; VEGFR2 inhibition (5.72% at 20 μM)
5l: 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide 4-Chlorophenyl (imidazo-thiazole), 4-methoxybenzyl-piperazine (acetamide) IC₅₀ = 1.4 μM (MDA-MB-231) Enhanced selectivity for MDA-MB-231 over HepG2 (22.6 μM)
9c: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide 4-Bromophenyl (thiazole), benzodiazolyl-phenoxymethyl-triazole N/A Docking studies suggest strong binding to α-glucosidase active site
4d: 2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)-N-cyclohexylhydrazinecarbothioamide 4-Fluorophenyl (imidazo-thiazole), cyclohexyl-hydrazinecarbothioamide Moderate AChE inhibition Structural flexibility may reduce target affinity vs. rigid acetamide
6m: N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide Naphthalenyloxy-triazole, 4-chlorophenyl N/A IR/HRMS confirmed stability; no significant cytotoxicity reported

Key Structural Comparisons :

  • Acetamide Side Chains : The 4-methylbenzyl group in the target compound balances hydrophobicity and steric bulk, whereas 5l’s piperazine-methoxybenzyl moiety introduces basicity and hydrogen-bonding capacity, improving solubility but reducing blood-brain barrier penetration .
  • Heterocyclic Cores : Compounds like 9c (triazole-thiazole-benzoimidazole) and 6m (triazole-naphthalene) exhibit larger aromatic systems, which may reduce metabolic stability compared to the compact imidazo-thiazole scaffold of the target compound .
Molecular Modeling and Binding Interactions
  • Docking studies () highlight that 9c binds to α-glucosidase via π-π stacking with its bromophenyl group, whereas the target compound’s 4-methylbenzyl group may occupy hydrophobic pockets in VEGFR2. The chloro substituent’s electronegativity likely strengthens charge-transfer interactions in the ATP-binding site .

Q & A

Q. Basic Techniques

  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acetamide) .
  • ¹H/¹³C NMR : Verify substituent positions (e.g., aromatic protons for 4-chlorophenyl and methylbenzyl groups) .

Q. Advanced Analysis

  • X-ray Crystallography : Resolve crystal packing and stereochemistry. For example, Acta Crystallographica reports bond angles and torsion angles for related imidazo-thiazole derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy .

What experimental designs are recommended for evaluating cytotoxic activity?

Basic Screening
Use the MTT assay on human cancer cell lines (e.g., MDA-MB-231, HepG2). Prepare serial dilutions (1–100 μM) and incubate for 48–72 hours. Compare IC₅₀ values to reference drugs like sorafenib .

Q. Advanced Mechanistic Studies

  • Target-Specific Assays : Test inhibition of kinases (e.g., VEGFR2) at 20 μM to identify selectivity .
  • Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

How to address contradictions in reported bioactivity data?

Case Example
A study reported IC₅₀ = 1.4 μM against MDA-MB-231 cells , while another showed lower potency (IC₅₀ = 22.6 μM in HepG2) .

Q. Resolution Strategies

  • Cell Line Variability : Check EGFR/VEGFR2 expression levels across cell lines .
  • Structural Modifications : Compare substituent effects (e.g., 4-methoxybenzyl vs. methylphenyl) on activity .
  • Assay Conditions : Standardize incubation time, serum concentration, and drug solvent (e.g., DMSO ≤0.1%) .

What methodologies support structure-activity relationship (SAR) studies?

Basic SAR
Synthesize analogs with varying substituents (e.g., halogen, methoxy, alkyl groups) on the phenyl rings. Test cytotoxicity to identify critical moieties .

Q. Advanced Approaches

  • Molecular Docking : Use software (e.g., AutoDock) to model interactions with targets like EGFR or VEGFR2. The 4-chlorophenyl group may enhance hydrophobic binding in kinase pockets .
  • 3D-QSAR : Develop computational models to predict activity based on steric/electronic properties .

How to mitigate synthetic challenges such as low yields or impurities?

Q. Troubleshooting

  • Byproduct Formation : Use scavengers (e.g., molecular sieves) during condensation steps .
  • Low Hydrazide Reactivity : Activate intermediates with coupling agents (e.g., EDC/HOBt) .
  • Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water) for polar impurities .

What safety protocols are essential during synthesis?

  • Handling Chlorinated Intermediates : Use fume hoods and PPE (gloves, goggles) due to toxicity risks .
  • Explosive Byproducts : Avoid high temperatures during nitro-group reductions .
  • Waste Disposal : Neutralize acidic/basic waste before disposal .

How to design stability studies for this compound?

Q. Basic Stability

  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures.
  • Photodegradation : Expose to UV light (254 nm) and monitor via HPLC .

Q. Advanced Formulation

  • Lyophilization : Assess stability in lyophilized vs. solution states (4°C vs. RT) .
  • Metabolic Stability : Use liver microsomes to evaluate CYP450-mediated degradation .

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